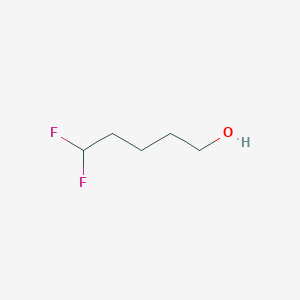
5,5-Difluoropentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluoropentan-1-ol: is an organic compound with the molecular formula C5H10F2O. It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the fifth carbon of the pentanol chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoropentan-1-ol can be achieved through several methods. One common approach involves the reduction of ethyl difluoroacetate using sodium borohydride in a methanolic solution containing cerium chloride heptahydrate at low temperatures. The resulting difluoroacetaldehyde ethyl hemiacetal is then subjected to allylation under Barbier conditions using indium powder in aqueous media .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction and allylation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Difluoropentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form difluorinated alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.
Major Products:
Oxidation: Formation of 5,5-difluoropentan-2-one.
Reduction: Formation of 5,5-difluoropentane.
Substitution: Formation of various substituted pentanols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5,5-Difluoropentan-1-ol is used as a building block in organic synthesis, particularly in the preparation of difluorinated compounds and fluorinated intermediates. Its unique structure makes it valuable for the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: The compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as increased chemical resistance and thermal stability, making it useful in various industrial applications .
Mécanisme D'action
The mechanism of action of 5,5-Difluoropentan-1-ol in biological systems is not fully understood. it is believed that the fluorine atoms play a crucial role in modulating the compound’s reactivity and interactions with molecular targets. Fluorine’s high electronegativity and small size can influence the compound’s binding affinity and selectivity towards specific enzymes and receptors .
Comparaison Avec Des Composés Similaires
5-Fluoropentan-1-ol: Contains a single fluorine atom and exhibits different reactivity and properties.
5,5-Dichloropentan-1-ol: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior and applications.
5,5-Dibromopentan-1-ol: Similar structure with bromine atoms, used in different synthetic contexts.
Uniqueness: 5,5-Difluoropentan-1-ol is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its mono-fluorinated or halogenated analogs. This dual fluorination enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
5,5-difluoropentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O/c6-5(7)3-1-2-4-8/h5,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCDWSYXWIJMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
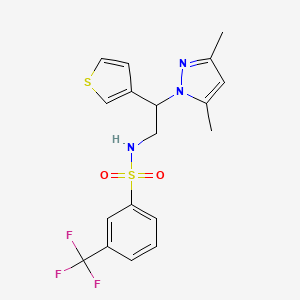
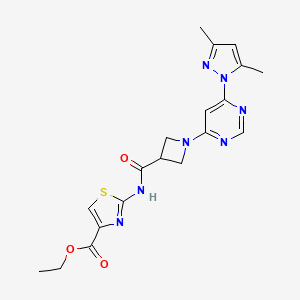
![4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2871506.png)
![1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2871508.png)
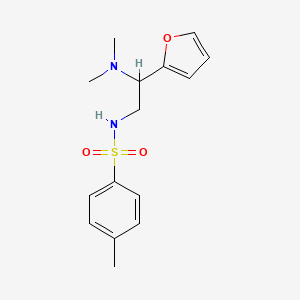
![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)
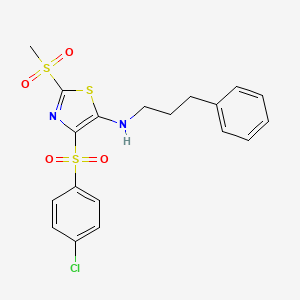
![N-(2,5-dimethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2871512.png)
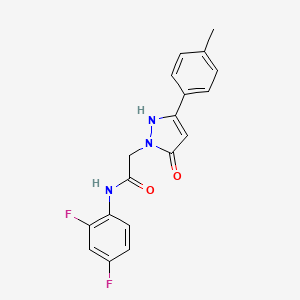
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2871514.png)
![10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione](/img/structure/B2871520.png)
![2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871523.png)
![N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2871524.png)
![2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2871525.png)
